molecular formula C12H9NOS B2591693 2-Methylsulfanylbenzo[f][1,3]benzoxazole CAS No. 1126637-58-8

2-Methylsulfanylbenzo[f][1,3]benzoxazole

Cat. No.: B2591693
CAS No.: 1126637-58-8
M. Wt: 215.27
InChI Key: GOEWTFCSFHSHPP-UHFFFAOYSA-N
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Description

2-Methylsulfanylbenzo[f][1,3]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanylbenzo[f][1,3]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with orthoesters or aldehydes in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylbenzo[f][1,3]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylsulfanylbenzo[f][1,3]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to its biological effects. It may inhibit enzymes or interact with receptors, thereby modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanylbenzo[f][1,3]benzoxazole is unique due to the presence of both the methylsulfanyl group and the fused benzene ring.

Properties

IUPAC Name

2-methylsulfanylbenzo[f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-15-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEWTFCSFHSHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC3=CC=CC=C3C=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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